4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide
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Overview
Description
4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a phenyl group, and a chlorobutoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-2(1H)-quinolinone, which is then reacted with 1-bromo-4-chlorobutane to form 7-(4-chlorobutoxy)-2(1H)-quinolinone . This intermediate is further reacted with appropriate reagents to introduce the phenyl and carboxamide groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting suitable solvents, bases, and temperatures. For example, using potassium carbonate as a base and N,N-dimethylacetamide as a solvent at elevated temperatures can result in good yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-(4-Chlorobutoxy)-2(1H)-quinolinone: A precursor in the synthesis of 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide.
Benzene, (4-chlorobutoxy)-: A related compound with a similar chlorobutoxy side chain.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its quinoline core, phenyl group, and chlorobutoxy side chain contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
662159-70-8 |
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Molecular Formula |
C20H19ClN2O2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-(4-chlorobutoxy)-2-phenylquinoline-8-carboxamide |
InChI |
InChI=1S/C20H19ClN2O2/c21-11-4-5-12-25-18-13-17(14-7-2-1-3-8-14)23-19-15(18)9-6-10-16(19)20(22)24/h1-3,6-10,13H,4-5,11-12H2,(H2,22,24) |
InChI Key |
IFUKYWYOJVEEKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)N)C(=C2)OCCCCCl |
Origin of Product |
United States |
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